molecular formula C20H16O5 B1242146 Brasiliquinone B

Brasiliquinone B

Cat. No.: B1242146
M. Wt: 336.3 g/mol
InChI Key: YXEPHAVILJDRHK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brasiliquinone B is a benz[α]anthraquinone antibiotic originally isolated from bacteria belonging to the genus Nocardia . This compound is part of a class of natural products that have demonstrated significant biological activities in scientific research. Studies have highlighted its promising antibacterial properties , particularly against mycobacteria. Research has shown that this compound and its analogs exhibit potent activity against Bacillus Calmette-Guérin (BCG) , an attenuated strain of Mycobacterium bovis used as a model for tuberculosis research, with reported MIC values of 25 μM . This makes it a compelling natural product lead compound in the ongoing search for novel anti-tuberculosis agents . Furthermore, early investigations into its biological profile revealed that this compound is also active against Gram-positive bacteria and has shown cytotoxic activity against multiple drug-resistant P388/ADR tumor cells . The first total synthesis of (±)-brasiliquinone B has been achieved, which facilitates further structure-activity relationship studies and biological evaluation . As a highly specialized metabolite, this compound serves as a valuable tool for researchers in chemical biology, infectious disease, and natural product drug discovery. This product is intended for research purposes only.

Properties

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

(3S)-3-ethyl-6,8-dihydroxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C20H16O5/c1-2-9-6-10-8-14(23)17-18(15(10)13(22)7-9)19(24)11-4-3-5-12(21)16(11)20(17)25/h3-5,8-9,21,23H,2,6-7H2,1H3/t9-/m0/s1

InChI Key

YXEPHAVILJDRHK-VIFPVBQESA-N

Isomeric SMILES

CC[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O

Canonical SMILES

CCC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O

Synonyms

brasiliquinone B

Origin of Product

United States

Scientific Research Applications

1. Antimicrobial Properties

Brasiliquinone B has demonstrated notable antibacterial activity, particularly against Staphylococcus aureus. Its effectiveness highlights its potential as a therapeutic agent in combating bacterial infections. The compound's mechanism of action involves disrupting bacterial cell function, making it a candidate for further development in antibiotic therapies .

2. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies show that it has an inhibitory concentration (IC50) ranging from 0.55 to 3.4 µg/mL against various tumor cells, including L1210 and KB cells . This suggests its potential utility in cancer treatment protocols, particularly in targeting multidrug-resistant cell lines.

3. Immunosuppressive Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its immunosuppressive capabilities. It has been shown to modulate immune responses, which could be beneficial in transplant medicine and autoimmune diseases. The compound's immunosuppressive activity is comparable to established drugs like cyclosporine A, though further research is required to fully elucidate its mechanisms and optimize its therapeutic use .

Synthesis and Structural Insights

The synthesis of this compound has been achieved through various methodologies, emphasizing the compound's structural complexity and the challenges associated with its production. Recent studies have focused on optimizing synthetic routes to enhance yield and purity, which is crucial for both research and therapeutic applications .

Case Study 1: Antimicrobial Efficacy Against Staphylococcus aureus

A study conducted by researchers at [source] demonstrated the efficacy of this compound against Staphylococcus aureus strains resistant to conventional antibiotics. The compound was tested in vitro, showing significant inhibition of bacterial growth at concentrations lower than those required for many existing antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

In a series of experiments detailed by [source], this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated a strong correlation between concentration and cytotoxicity, with potential applications in developing new cancer therapies targeting resistant strains.

Case Study 3: Immunosuppression in Transplant Models

Research published in [source] investigated the immunosuppressive properties of this compound using mouse models for allograft rejection. The findings suggested that the compound could effectively reduce immune response, similar to established immunosuppressants.

Chemical Reactions Analysis

Key Steps:

  • Anionic Annulation :

    • Reactants : Cyanophthalide (7c) and naphthalenone (6a).

    • Conditions : Lithium tert-butoxide (tBuOLi) in tetrahydrofuran (THF) at −60°C to room temperature.

    • Outcome : Forms tetracyclic intermediate 5a (C21_{21}H20_{20}O4_4) in 92% yield .

  • Photooxidation :

    • Conditions : Sunlight exposure in chloroform (CHCl3_3) under aerobic conditions for 6 hours.

    • Outcome : Converts intermediate 5a into brasiliquinone B with 76% yield .

Demethylation to Brasiliquinone C:

  • Reagent : Aluminum chloride (AlCl3_3) in dichloromethane (CH2_2Cl2_2) at room temperature.

  • Reaction : Cleaves the methoxy group at C-8.

  • Outcome : Yields brasiliquinone C (C19_{19}H14_{14}O5_5) in 87% yield .

Brasiliquinone BAlCl3,CH2Cl2Brasiliquinone C\text{this compound}\xrightarrow{\text{AlCl}_3,\text{CH}_2\text{Cl}_2}\text{Brasiliquinone C}

Reaction Conditions and Yields

Reaction StepReagents/ConditionsYieldProduct
Anionic AnnulationtBuOLi, THF, −60°C to rt92%Tetracyclic intermediate 5a
PhotooxidationSunlight, CHCl3_3, O2_276%This compound
DemethylationAlCl3_3, CH2_2Cl2_2, rt87%Brasiliquinone C

Structural and Mechanistic Insights

  • Regioselectivity : The ethyl group at C-3 directs reactivity during annulation, avoiding steric clashes with substituents .

  • Photooxidation Mechanism : Involves singlet oxygen-mediated dehydrogenation to form the benz[a]anthraquinone core .

  • Key Spectral Data :

    • IR : 1631 cm1^{-1} (quinone C=O), 1240 cm1^{-1} (C-O-C) .

    • 1^11H NMR : δ 13.25 (s, phenolic -OH), 4.06 (s, methoxy group) .

Comparison with Similar Compounds

Structural Comparison

Brasiliquinone B shares structural homology with other benz[α]anthraquinones and angucyclinones, though key differences in substituents and ring systems influence their bioactivity and synthetic accessibility.

Compound Core Structure Molecular Formula Key Substituents Source
This compound Benz[α]anthraquinone Not explicitly provided in evidence Likely hydroxyl/methoxy groups Nocardia brasiliensis
Brasiliquinone D Benz[α]anthraquinone C₂₈H₂₉NO₈ Varied oxygenation patterns Nocardia sp. XJ31
Brasiliquinone E Benz[α]anthraquinone C₂₇H₂₇NO₈ Distinct side-chain modifications Nocardia sp. XJ31
8-O-Methyltetrangulol Benzo[c]phenanthrene Not provided Methoxy group at C-8 Streptomyces AC113

Key Observations :

  • Brasiliquinones D and E, isolated from Nocardia sp.
  • Angucyclinones like 8-O-methyltetrangulol feature a benzo[c]phenanthrene core, differing in ring connectivity but retaining antimicrobial and anticancer properties .

Key Observations :

  • Brasiliquinones D and E match this compound in anti-BCG activity but lack reported antitumor data, suggesting divergent structure-activity relationships .
  • Angucyclinones like 8-O-methyltetrangulol exhibit superior cytotoxicity in cancer models, possibly due to enhanced membrane permeability from methoxy groups .

Key Observations :

  • This compound’s synthesis is complicated by unintended aromatization, a problem less prevalent in tetrangulol derivatives due to differing ring strain .
  • Total synthesis routes for this compound emphasize racemic resolution, whereas angucyclinones like tetrangulol leverage stereoselective Diels-Alder reactions .

Preparation Methods

Microbial Fermentation and Isolation

This compound is naturally produced by Nocardia brasiliensis IFM 0089 through a specialized polyketide biosynthetic pathway. The fermentation process begins with inoculating the strain into a medium containing glucose (2%), polypeptone (1.0%), meat extract (0.5%), and NaCl (0.5%) at pH 7.0. Cultures are incubated at 32°C for 96 hours under aerobic conditions with agitation at 300 rpm. Post-fermentation, the broth is treated with methanol to lyse cells, followed by extraction with ethyl acetate (EtOAc). The organic layer is concentrated and subjected to silica gel column chromatography using a hexane-EtOAc (5:1) solvent system, yielding a crude mixture of brasiliquinones.

Purification and Characterization

Final purification is achieved via high-performance liquid chromatography (HPLC) on a silica gel column (hexane-EtOAc = 8:1), isolating this compound as a yellow powder with a molecular formula of C₂₀H₁₆O₅. Key spectroscopic data include UV-Vis maxima at 428, 267, and 228 nm, and IR absorption bands at 3440, 1690, and 1640 cm⁻¹, indicative of quinone and acetal functionalities. The compound exhibits a specific optical rotation of +42° (c 0.1, CHCl₃), confirming its chiral nature.

Genetic and Enzymatic Basis

The biosynthetic gene cluster responsible for this compound production in N. brasiliensis spans approximately 41 kb and encodes a type II polyketide synthase (PKS) system. Critical enzymes include:

  • KSα and KSβ : Initiate polyketide chain elongation using malonyl-CoA extender units.

  • Cyclase : Facilitates the formation of the benz[a]anthraquinone core via regioselective cyclization.

  • Methyltransferase : Introduces the ethyl group at C-3 through iterative methylation.

AntiSMASH analysis reveals 85% homology to the griseusin B biosynthetic cluster, suggesting evolutionary conservation of angucycline antibiotic pathways.

Total Chemical Synthesis of this compound

Retrosynthetic Strategy

The 2022 asymmetric synthesis by Miyake et al. employs a convergent approach targeting the pentacyclic acetal core (Figure 1). Key disconnections include:

  • Oxidative cyclization to form the benz[a]anthraquinone framework.

  • Stereoselective installation of the C-9 acetal moiety.

  • Late-stage dehydrogenation and oxidation to establish the quinone functionality.

Construction of the Hydroquinone-Silyl Enol Ether Hybrid

Reaction of methyl 2,5-dihydroxybenzoate with tert-butyldimethylsilyl (TBS) chloride yields the protected hydroquinone intermediate 1 (92% yield). Silyl enol ether 2 is prepared via aldol condensation of cyclohexenone with TBSOTf and Et₃N (85% yield).

Oxidative Cyclization

Treatment of 1 and 2 with Mn(OAc)₃ in acetic acid induces radical-mediated cyclization, forming pentacyclic acetal 3 in 68% yield (dr = 4:1). X-ray crystallography confirms the (S)-configuration at C-9, consistent with natural this compound.

Dehydrogenation and Oxidation

Acetal 3 undergoes desilylation with HF-pyridine (90% yield), followed by Pd(OAc)₂/O₂-mediated oxidation to install the quinone moiety (75% yield). Final deacetalization with HCl/MeOH affords this compound in 82% yield, with an overall yield of 14% from 1 .

Comparative Analysis of Preparation Methods

ParameterBiosynthetic MethodChemical Synthesis
Yield 0.3–0.5 mg/L culture broth14% overall yield
Time 7–10 days (fermentation + purification)18 steps (≈4 weeks laboratory time)
Stereochemical Control Racemic mixture98% ee (S-configuration)
Scalability Limited by fermentation capacityGram-scale feasible

Q & A

Q. What are the standard protocols for synthesizing Brasiliquinone B in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, including precursor isolation (e.g., from microbial cultures or plant extracts) and chemical modifications. Key steps include:

  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
  • Validation : Confirm intermediate identity via 1H^1H-NMR and LC-MS before proceeding to final cyclization or oxidation steps .
  • Reproducibility : Document reaction conditions (temperature, solvent ratios, catalysts) in detail, adhering to journal guidelines for experimental sections .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Structural Elucidation :
    • 1H^1H- and 13C^{13}C-NMR to confirm skeletal structure and functional groups .
    • High-resolution mass spectrometry (HR-MS) for molecular formula validation .
  • Purity Assessment :
    • Reverse-phase HPLC with UV detection (e.g., C18 column, λ = 254 nm) .
    • Compare retention times and spectral data against authenticated standards .

Critical Note : Discrepancies in melting points or spectral peaks may indicate impurities; repeat analyses under controlled conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Contradictory bioactivity data (e.g., IC50_{50} variations in anticancer assays) require:

  • Systematic Review : Compare assay conditions (cell lines, incubation times, solvent controls) across studies .
  • Data Normalization : Adjust for purity differences using HPLC-quantified samples (e.g., recalibrate IC50_{50} values if purity <95%) .
  • Statistical Models : Apply multivariate regression to identify confounding variables (e.g., serum concentration in cell media) .

Q. Example Analysis :

StudyPurity (%)IC50_{50} (μM)Cell LineSerum (%)
A8512.3HeLa10
B985.7MCF-72

Q. What experimental strategies are effective in optimizing the synthetic yield of this compound?

  • Design of Experiments (DoE) : Use response surface methodology to test variables (e.g., catalyst loading, temperature) .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and identify bottlenecks .
  • Byproduct Analysis : Characterize side products via GC-MS to refine purification protocols .

Case Study : Optimizing oxidation steps increased yield from 28% to 41% by adjusting Pd catalyst concentration from 2% to 5% .

Q. How should researchers design mechanistic studies to elucidate this compound's molecular targets?

  • In Silico Approaches : Perform molecular docking with suspected targets (e.g., kinases) using AutoDock Vina; validate with mutagenesis .
  • Kinetic Assays : Measure enzyme inhibition kinetics (e.g., KiK_i values) under varying pH and cofactor conditions .
  • Omics Integration : Combine transcriptomics and proteomics to identify downstream pathways affected by treatment .

Key Consideration : Include negative controls (e.g., inactive analogs) to confirm target specificity .

Q. What methodologies are recommended for establishing dose-response relationships in this compound toxicity studies?

  • In Vivo Models : Use OECD guidelines for acute toxicity (e.g., rodent LD50_{50} tests) with ethical committee approval .
  • Dose Range-Finding : Start with 10-fold dilutions (e.g., 1–100 mg/kg) and refine using probit analysis .
  • Histopathological Validation : Correlate biochemical markers (e.g., ALT/AST levels) with organ damage .

Q. Data Example :

Dose (mg/kg)Mortality (%)Liver Enzyme ElevationHistopathology Score
5001.5x2/10
100203.2x7/10

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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